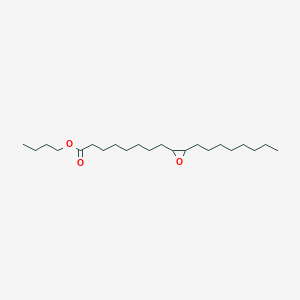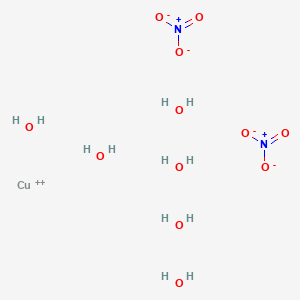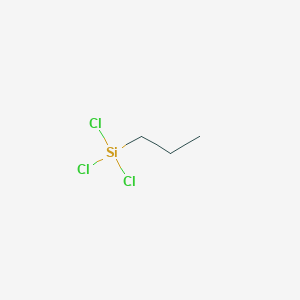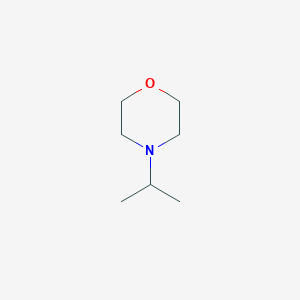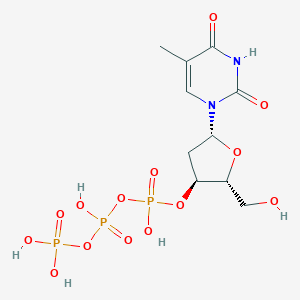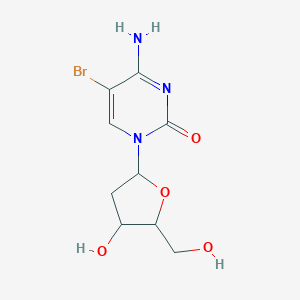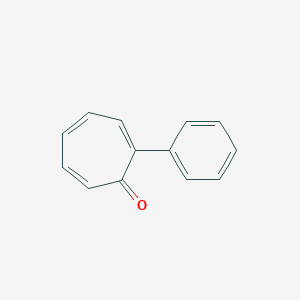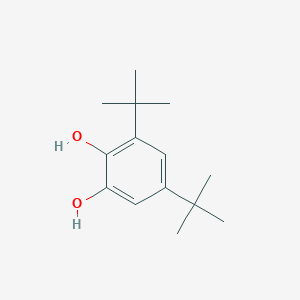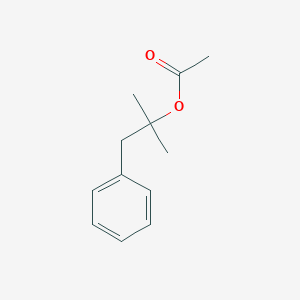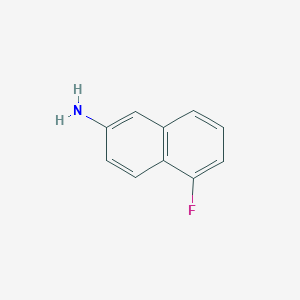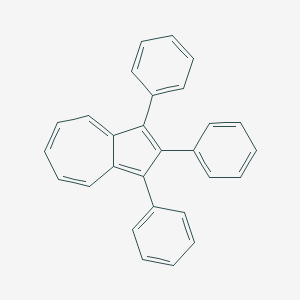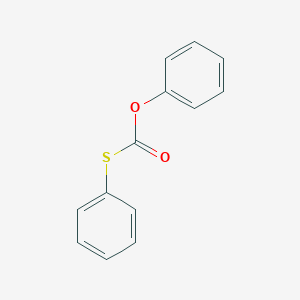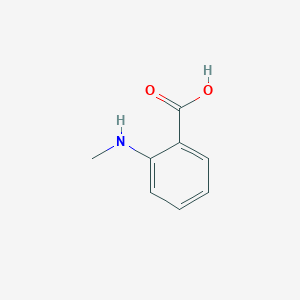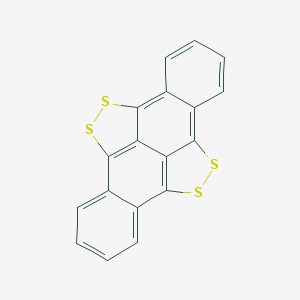
Tetrathianaphthacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrathianaphthacene, also known as TTN, is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in materials science and electronics. TTN is a highly conjugated molecule that exhibits remarkable electronic properties, including high electron mobility and excellent charge transport. In recent years, TTN has gained increasing attention from researchers due to its unique chemical structure and promising applications in various fields.
作用機序
The mechanism of action of Tetrathianaphthacene is still not fully understood, but it is believed to involve the interaction of Tetrathianaphthacene with other molecules and the transfer of electrons between them. Tetrathianaphthacene is a highly conjugated molecule that can easily donate or accept electrons, making it a promising candidate for use in electronic devices.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Tetrathianaphthacene. However, some studies have suggested that Tetrathianaphthacene may have antioxidant and anti-inflammatory properties, making it a potential candidate for use in biomedical applications.
実験室実験の利点と制限
The advantages of using Tetrathianaphthacene in lab experiments include its excellent charge transport properties, its high electron mobility, and its potential applications in various fields. However, the limitations of using Tetrathianaphthacene include its complex synthesis process, its high cost, and its limited solubility in common solvents.
将来の方向性
There are several future directions for research on Tetrathianaphthacene. One area of interest is the development of new synthesis methods for Tetrathianaphthacene that are more efficient and cost-effective. Another area of interest is the investigation of Tetrathianaphthacene's potential applications in biomedical research, including its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of Tetrathianaphthacene and its interactions with other molecules.
合成法
The synthesis of Tetrathianaphthacene is a complex process that involves several steps. One of the most common methods for synthesizing Tetrathianaphthacene is through the reaction of 1,4-dithiin with 1,4-dibromonaphthalene. This reaction produces a dimeric intermediate, which can be converted into Tetrathianaphthacene through a series of chemical reactions. Other methods for synthesizing Tetrathianaphthacene include the use of palladium-catalyzed coupling reactions and the use of radical reactions.
科学的研究の応用
Tetrathianaphthacene has been extensively studied for its potential applications in various fields, including materials science, electronics, and optoelectronics. Tetrathianaphthacene exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Tetrathianaphthacene has also been investigated for its potential use in sensors, catalysis, and biomedical applications.
特性
CAS番号 |
193-44-2 |
|---|---|
製品名 |
Tetrathianaphthacene |
分子式 |
C18H8S4 |
分子量 |
352.5 g/mol |
IUPAC名 |
9,10,19,20-tetrathiahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |
InChI |
InChI=1S/C18H8S4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |
InChIキー |
JIIYLLUYRFRKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
その他のCAS番号 |
193-44-2 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



